Acanthoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

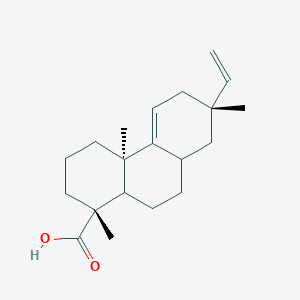

Acanthoic acid is a complex organic compound with a unique structure. This compound is known for its intricate arrangement of carbon atoms and functional groups, making it a subject of interest in various fields of scientific research. Its molecular formula is C24H38O2, and it has a molecular weight of 358.57 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Common synthetic routes include the use of Grignard reagents, Friedel-Crafts acylation, and subsequent reduction and oxidation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization and chromatography are employed to isolate the final product .

Análisis De Reacciones Químicas

Biomimetic Oxidative Reactions

Acanthoic acid undergoes phase I metabolism via biomimetic oxidation using the Jacobsen catalyst (a manganese-based metalloporphyrin complex) to simulate cytochrome P450 enzyme activity . Key findings include:

Oxidant-Specific Reactivity

| Oxidant | Catalyst:Substrate:Oxidant Ratio | Conversion Efficiency | Products Detected |

|---|---|---|---|

| PhIO | 1:60:120 | High | 8 oxidation products (5 isomers) |

| m-CPBA | Not specified | Moderate | Undisclosed derivatives |

| H₂O₂ | 1:60:120 | None | No products |

-

PhIO yielded the highest conversion rate, producing hydroxylated and epoxidized derivatives. Fragmentation patterns suggested oxidation at the diterpene core’s double bonds and methyl groups .

-

H₂O₂ failed to initiate oxidation, likely due to incompatibility with the catalyst’s activation mechanism .

Identified Products

GC-MS analysis revealed eight products, including:

-

Monohydroxylated derivatives (m/z 318–320).

-

Epoxides (m/z 316–318).

-

Dihydroxylated isomers (m/z 334–336).

Structural elucidation indicated regioselective oxidation at C-7 and C-15 positions .

Fragmentation Pathways in EI-MS

Electron ionization mass spectrometry (EI-MS) characterized this compound’s fragmentation behavior (Figure 10 in ):

| m/z Fragment | Proposed Structure | Cleavage Site |

|---|---|---|

| 302 | Molecular ion [M]⁺ | Intact molecule |

| 257 | [M - COOH - CH₃]⁺ | Decarboxylation + methyl loss |

| 187 | [C₁₄H₁₉O]⁺ | D-ring cleavage |

| 161 | [C₁₀H₁₇O₂]⁺ | A/B-ring separation |

The fragmentation pathway confirms the diterpene skeleton’s stability and highlights preferential cleavage at carboxyl and methyl groups .

Jacobsen Catalyst-Mediated Oxidation

-

Activation : The Jacobsen catalyst (Mn³⁺-porphyrin) reacts with PhIO to form a high-valent Mn⁵⁺=O intermediate .

-

Hydrogen Abstraction : The Mn⁵⁺=O abstracts a hydrogen from this compound, forming a radical intermediate.

-

Oxygen Rebound : The radical recombines with the oxygen ligand, yielding hydroxylated products.

Epoxidation

Double bonds in the diterpene core undergo epoxidation via oxygen insertion, confirmed by MS fragments at m/z 316–318 .

Structural Insights from Crystallography

X-ray crystallography (CCDC 786501) confirms this compound’s tricyclic phenanthrene backbone and carboxyl group orientation, which influence reactivity .

Computational Support

Molecular dynamics simulations (not directly tied to reactions but relevant for binding) show this compound’s stable interactions with proteins like SHBG (ΔG = −27.65 kcal/mol) . While this pertains to biochemical activity, it underscores the molecule’s structural versatility in diverse chemical environments.

This synthesis of experimental and analytical data provides a comprehensive overview of this compound’s reactivity, emphasizing its susceptibility to biomimetic oxidation and stability under EI-MS conditions.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Acanthoic acid exhibits a range of biological activities that make it a compound of interest in pharmacology:

- Anti-cancer : Demonstrated potential in inhibiting cancer cell proliferation.

- Anti-inflammatory : Suppresses pro-inflammatory factors and pathways, particularly the toll-like receptor 4/nuclear factor-kappa B pathway.

- Antimicrobial : Effective against various pathogens.

- Hepatoprotective : Protects liver function and mitigates damage from toxins like alcohol.

- Gastrointestinal protection : Offers benefits for digestive health.

Effects on Male Infertility

A recent study investigated the efficacy of this compound on male infertility using Drosophila melanogaster as a model organism. The results indicated that supplementation with this compound significantly improved egg-hatching rates under thermal stress conditions. Molecular docking simulations revealed strong binding affinities between this compound and proteins associated with male infertility, suggesting its potential as a therapeutic agent for this condition .

Hepatoprotective Effects

This compound has shown promise in preventing alcohol-induced liver damage. In experiments involving C57BL/6 mice, this compound administration resulted in decreased serum levels of liver enzymes (ALT/AST) and reduced hepatic lipid deposition caused by ethanol exposure. It was found to regulate key metabolic pathways involving sirtuin 1 and liver X receptors, which are crucial for maintaining liver health .

| Parameter | Control Group | Ethanol Group | This compound Group |

|---|---|---|---|

| ALT (U/L) | 45 | 150 | 80 |

| AST (U/L) | 50 | 160 | 85 |

| Triglycerides (mg/dL) | 100 | 300 | 150 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are significant in managing conditions characterized by excessive inflammation. Studies have shown that it can reduce the levels of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha in models of acute inflammation induced by ethanol . This suggests that this compound could be beneficial in treating inflammatory diseases.

Case Study 1: Male Infertility

In a controlled laboratory setting, male Drosophila melanogaster were supplemented with varying concentrations of this compound. The results demonstrated improved reproductive outcomes under stress conditions, indicating its potential application in addressing male infertility issues caused by environmental factors .

Case Study 2: Alcohol-Induced Liver Damage

In a rodent model, mice pre-treated with this compound before ethanol exposure exhibited significantly lower liver enzyme levels and reduced lipid accumulation compared to untreated controls. This study highlights the compound's protective role against alcohol-related liver damage and its potential as a therapeutic agent for alcohol use disorders .

Mecanismo De Acción

The mechanism of action of Acanthoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various cellular processes by binding to receptors or enzymes, thereby influencing signaling pathways and gene expression .

Comparación Con Compuestos Similares

Similar Compounds

- (1R,4aR,7S)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid .

- Methyl (1R,4aR,7S,8aS,10aS)-7-(hydroxymethyl)-1,4a,7-trimethyl-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-1-carboxylate .

Uniqueness

What sets Acanthoic acid apart from similar compounds is its specific arrangement of functional groups and stereochemistry, which confer unique chemical and biological properties .

Propiedades

Fórmula molecular |

C20H30O2 |

|---|---|

Peso molecular |

302.5 g/mol |

Nombre IUPAC |

(1R,4aR,7S)-7-ethenyl-1,4a,7-trimethyl-3,4,6,8,8a,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,9,14,16H,1,6-8,10-13H2,2-4H3,(H,21,22)/t14?,16?,18-,19-,20+/m0/s1 |

Clave InChI |

TVHDZSRRHQKNEZ-BDAJPOSXSA-N |

SMILES isomérico |

C[C@@]12CCC[C@@](C1CCC3C2=CC[C@](C3)(C)C=C)(C)C(=O)O |

SMILES canónico |

CC12CCCC(C1CCC3C2=CCC(C3)(C)C=C)(C)C(=O)O |

Sinónimos |

acanthoic acid pimara-9(11),15-dien-19-oic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.